molecular formula C5H5N5O B7761977 2-amino-3,7-dihydropurin-6-one

2-amino-3,7-dihydropurin-6-one

Cat. No.: B7761977
M. Wt: 151.13 g/mol
InChI Key: UYTPUPDQBNUYGX-UHFFFAOYSA-N
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Description

Guanine, also known as 2-amino-6-hydroxypurine, is one of the four main nucleotide bases found in the nucleic acids DNA and RNA. It plays a crucial role in the storage and transmission of genetic information. Guanine is a derivative of purine and is characterized by its fused pyrimidine-imidazole ring system with conjugated double bonds, making it a planar molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanine can be synthesized through various methods. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanine. Thiourea derivatives are often used as guanidylating agents in this process .

Industrial Production Methods: In industrial settings, guanine is typically produced through the hydrolysis of nucleic acids. This process involves the extraction of nucleic acids from biological sources, followed by enzymatic or chemical hydrolysis to release guanine .

Chemical Reactions Analysis

Scientific Research Applications

Guanine has a wide range of applications in scientific research:

Mechanism of Action

Guanine exerts its effects primarily through its role in nucleic acids. It pairs with cytosine in DNA and RNA, forming three hydrogen bonds that contribute to the stability of the double helix structure. Guanine can also be involved in various signaling pathways and enzymatic reactions, such as those involving guanine nucleotide-binding proteins (G-proteins) .

Comparison with Similar Compounds

    Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.

    Cytosine: A pyrimidine base that pairs with guanine in both DNA and RNA.

    Thymine: A pyrimidine base found only in DNA, pairs with adenine.

    Uracil: A pyrimidine base found only in RNA, pairs with adenine.

Uniqueness: Guanine is unique due to its ability to form stable hydrogen bonds with cytosine, contributing to the structural integrity of nucleic acids. Its oxidation product, 8-oxo-7,8-dihydroguanine, is also a significant marker of oxidative DNA damage, making it a valuable compound in the study of mutagenesis and carcinogenesis .

Properties

IUPAC Name

2-amino-3,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTPUPDQBNUYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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